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Compound of Interest

Compound Name:
1-Piperidinecarboxaldehyde, 3-

fluoro-

Cat. No.: B14766549

Get Quote

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals,

agrochemicals, and advanced materials.[1] Its prevalence stems from its ability to confer

favorable physicochemical properties, including high aqueous solubility and a basic nitrogen

atom that can be tailored for specific molecular interactions.[2] In modern medicinal chemistry,

the strategic incorporation of fluorine has become a cornerstone for optimizing drug

candidates.[3][4] Fluorine's high electronegativity and small size allow for precise modulation of

a molecule's electronic properties, lipophilicity, metabolic stability, and conformational

preferences.[3][5]

This guide focuses on 1-Piperidinecarboxaldehyde, 3-fluoro- (also known as N-formyl-3-

fluoropiperidine), a molecule that combines the privileged piperidine scaffold with a strategically

placed fluorine atom. While direct experimental data for this specific compound is limited in

publicly available literature, its chemical properties and behavior can be confidently projected

by integrating the well-documented characteristics of the 1-piperidinecarboxaldehyde core with

the profound and predictable influence of 3-fluorination on the piperidine ring.[6][7][8] This

document serves as a predictive whitepaper for researchers, providing a foundational

understanding of its synthesis, stereoelectronic properties, and potential applications in drug

development.
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Core Chemical Properties: A Predictive Summary
The introduction of a fluorine atom at the C-3 position is expected to subtly alter the

foundational properties of the parent 1-piperidinecarboxaldehyde molecule. The following table

presents both the known properties of the parent compound and the predicted properties of its

3-fluoro derivative.
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Property
1-
Piperidinecarboxal
dehyde

1-
Piperidinecarboxal
dehyde, 3-fluoro-
(Predicted)

Justification for
Prediction

Molecular Formula C₆H₁₁NO[9] C₆H₁₀FNO

Addition of one

fluorine atom, removal

of one hydrogen.

Molecular Weight 113.16 g/mol [9] 131.15 g/mol
Calculated based on

atomic masses.

CAS Registry Number 2591-86-8[8]
885521-89-1

(Unconfirmed)

This CAS number has

been associated with

the structure but lacks

extensive

documentation in

major chemical

databases.[10][11][12]

[13][14]

Appearance Colorless liquid[15] Colorless liquid

Fluorination at a

single position is

unlikely to introduce

chromophores or

significantly alter the

physical state at room

temperature.

pKa (of Conjugate

Acid)

~11 (Estimated for

piperidine)
~7.0 - 8.0

The strongly electron-

withdrawing fluorine

atom significantly

reduces the basicity of

the piperidine

nitrogen. The exact

value depends on the

fluorine's

conformation (axial vs.

equatorial).[1][16]
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logP 0.21 - 0.22[17] ~0.4 - 0.6

Fluorine substitution

generally increases

lipophilicity.

Stereoelectronic and Conformational Analysis: The
Axial Fluorine Preference
A critical feature of 3-monofluorinated piperidines is the conformational preference of the

fluorine atom. In the protonated (piperidinium) form, the fluorine atom demonstrates a strong

preference for the axial orientation.[1][6] This counterintuitive arrangement, where the sterically

small fluorine atom occupies a more hindered position, is a direct result of stabilizing

stereoelectronic interactions.

Two primary forces drive this preference:

Charge-Dipole Interaction: In the protonated state, a favorable electrostatic interaction

occurs between the partial negative charge on the fluorine atom and the positive charge on

the nearby ammonium group (N⁺-H). This interaction is maximized when the C-F and N-H

bonds are in a 1,3-diaxial arrangement.[6]

Hyperconjugation (Gauche Effect): Electron density from an anti-periplanar C-H bond can be

donated into the low-lying antibonding orbital (σ*) of the C-F bond. This stabilizing orbital

interaction is present when the fluorine is in the axial position.[6]

For 1-Piperidinecarboxaldehyde, 3-fluoro-, the nitrogen is part of a neutral amide, not a

basic amine. Therefore, the charge-dipole interactions seen in protonated piperidines are

absent. However, dipole minimization and hyperconjugative effects may still favor the axial

conformer. The equilibrium between the axial and equatorial conformers is a key determinant of

the molecule's overall shape and how it presents its pharmacophoric features to a biological

target.

Caption: Conformational equilibrium of 1-Piperidinecarboxaldehyde, 3-fluoro-.

Synthesis and Reactivity
Proposed Synthetic Pathway
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The most direct and logical synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- is the

formylation of commercially available 3-fluoropiperidine. This is a standard amide bond

formation. A common and effective method involves the use of ethyl formate as both a reagent

and solvent.

3-Fluoropiperidine

Reaction Workup
(Evaporation of excess reagent)

1. Mix & Reflux

Ethyl Formate (HCOOEt)
(Reagent & Solvent) Heat (Reflux)

1-Piperidinecarboxaldehyde, 3-fluoro-

2. Isolate Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Piperidinecarboxaldehyde, 3-fluoro-.

Chemical Reactivity
The reactivity of this molecule is dominated by the chemistry of the N-formyl group (a tertiary

amide).

Reduction: The amide can be reduced to the corresponding N-methyl-3-fluoropiperidine

using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a pathway

to convert the formyl-protected amine back to a more basic tertiary amine.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to

yield 3-fluoropiperidine. This demonstrates its utility as a protecting group for the piperidine
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nitrogen.

The C-F Bond: The C-F bond is generally robust and unreactive under typical organic

synthesis conditions, providing high chemical stability.[18]

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 1-Piperidinecarboxaldehyde, 3-fluoro- lies in its potential as a versatile

building block for more complex molecules. The strategic placement of the fluorine atom

provides medicinal chemists with a powerful tool to fine-tune the properties of a lead

compound.

Modulation of Basicity and Pharmacokinetics: As previously discussed, fluorine at the 3-

position significantly lowers the pKa of the piperidine nitrogen.[16] For a drug candidate, this

can be highly advantageous. Lowering the basicity can reduce unwanted interactions with

off-targets like the hERG potassium ion channel (a common cause of cardiotoxicity) and can

improve the oral absorption and bioavailability profile of a drug.[1] By synthesizing a library of

analogs using the N-formyl intermediate and subsequently deprotecting or reducing it,

researchers can systematically probe the optimal pKa for a given biological target.

Metabolic Blocking: The C-F bond is exceptionally stable and resistant to oxidative

metabolism by cytochrome P450 enzymes. If the C-3 position of a piperidine-containing drug

is a known site of metabolic degradation (hydroxylation), installing a fluorine atom at that

position can effectively block this pathway, thereby increasing the drug's half-life and overall

exposure.

Conformational Control: As a synthetic intermediate, the 3-fluoro substituent can be used to

enforce a specific three-dimensional conformation on the piperidine ring, which can be

crucial for achieving high-affinity binding to a protein target.[6]

Hypothetical Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and a

representative transformation of 1-Piperidinecarboxaldehyde, 3-fluoro-.
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Protocol 1: Synthesis via Formylation of 3-
Fluoropiperidine
Objective: To synthesize 1-Piperidinecarboxaldehyde, 3-fluoro- from 3-fluoropiperidine.

Materials:

3-Fluoropiperidine hydrochloride

Sodium hydroxide (NaOH)

Ethyl formate (HCOOEt)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

Free-Basing: Dissolve 3-fluoropiperidine hydrochloride in water and cool in an ice bath. Add

a concentrated solution of NaOH dropwise with stirring until the solution is strongly basic (pH

> 12).

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic

layers.

Drying: Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully

concentrate under reduced pressure to yield the free base of 3-fluoropiperidine. Caution: 3-

fluoropiperidine is volatile.

Formylation: To the crude 3-fluoropiperidine, add a 10-fold molar excess of ethyl formate.

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours.

Monitor the reaction progress by TLC or GC-MS.
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Workup and Purification: After the reaction is complete, allow the mixture to cool to room

temperature. Evaporate the excess ethyl formate under reduced pressure. The resulting

crude oil can be purified by vacuum distillation or column chromatography on silica gel to

yield pure 1-Piperidinecarboxaldehyde, 3-fluoro-.

Protocol 2: Reduction to N-Methyl-3-fluoropiperidine
Objective: To reduce the formyl group to a methyl group.

Materials:

1-Piperidinecarboxaldehyde, 3-fluoro-

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon),

suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

Addition: Cool the suspension in an ice bath. Dissolve 1-Piperidinecarboxaldehyde, 3-
fluoro- (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a

dropping funnel.

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at

room temperature for 4 hours, or until the starting material is consumed (monitor by TLC).

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and

sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water

again (3X mL), where X is the mass of LiAlH₄ used in grams.
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Workup and Isolation: A granular precipitate should form. Stir vigorously for 30 minutes, then

filter the solid and wash it thoroughly with THF or diethyl ether. Combine the filtrates and dry

over anhydrous MgSO₄.

Purification: Filter and concentrate the solvent under reduced pressure to yield N-methyl-3-

fluoropiperidine. Further purification can be achieved by distillation if necessary.

Conclusion
1-Piperidinecarboxaldehyde, 3-fluoro- represents a strategically valuable, yet under-

documented, chemical entity. By leveraging established principles of medicinal and synthetic

chemistry, this guide provides a robust predictive framework for its properties, synthesis, and

application. Its ability to serve as a precursor to piperidines with tailored basicity and enhanced

metabolic stability makes it a highly attractive building block for drug discovery programs. The

insights and protocols detailed herein are intended to empower researchers to confidently

incorporate this and similar fluorinated scaffolds into their synthetic and drug development

pipelines, accelerating the discovery of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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